An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-hydroxyquinoline-3-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-hydroxyquinoline-3-carboxylate
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 6-hydroxyquinoline-3-carboxylate, a quinoline derivative of interest to researchers and professionals in the field of drug development. The quinoline scaffold is a prominent feature in a wide array of therapeutic agents, and understanding the synthesis and properties of its derivatives is crucial for the advancement of medicinal chemistry.
Synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate
The synthesis of ethyl 6-hydroxyquinoline-3-carboxylate is most effectively achieved through the Gould-Jacobs reaction.[1][2] This established method involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3]
1.1. Synthetic Pathway
The overall synthetic scheme for ethyl 6-hydroxyquinoline-3-carboxylate via the Gould-Jacobs reaction is depicted below. The process begins with the reaction of 4-aminophenol with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which then undergoes thermal cyclization.
Caption: Synthetic pathway for ethyl 6-hydroxyquinoline-3-carboxylate.
1.2. Experimental Protocol: Modified Gould-Jacobs Synthesis
This protocol is adapted from established Gould-Jacobs procedures for similar quinoline derivatives.[3][4]
Materials:
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4-Aminophenol
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Diethyl ethoxymethylenemalonate (DEEM)
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Diphenyl ether
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Cyclohexane or Hexane
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Ethanol
Procedure:
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Condensation: In a round-bottom flask, combine 4-aminophenol (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.
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Thermal Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.
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Isolation and Purification: Cool the reaction mixture to room temperature. The desired product, ethyl 6-hydroxyquinoline-3-carboxylate, should precipitate out of the solution. Add a non-polar solvent like cyclohexane or hexane to aid in the precipitation. Collect the solid product by filtration. Wash the precipitate thoroughly with the non-polar solvent to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
1.3. Experimental Workflow
The general workflow for the synthesis and purification of ethyl 6-hydroxyquinoline-3-carboxylate is outlined in the following diagram.
Caption: General workflow for the synthesis and purification.
Characterization of Ethyl 6-hydroxyquinoline-3-carboxylate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and spectroscopic data for ethyl 6-hydroxyquinoline-3-carboxylate.
2.1. Physical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol [1] |
| Appearance | Expected to be a solid |
| Melting Point | 189 °C (with decomposition)[1] |
| Solubility | Soluble in common organic solvents |
| ¹H NMR (Predicted) | See Table 2 for predicted chemical shifts |
| ¹³C NMR (Predicted) | See Table 3 for predicted chemical shifts |
| IR Spectroscopy | See Table 4 for characteristic absorptions |
| Mass Spectrometry | [M+H]⁺ expected at m/z 218.0817 |
Table 1: Physical and Spectroscopic Properties.
2.2. Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of ethyl 6-hydroxyquinoline-3-carboxylate in a suitable solvent like DMSO-d₆ would exhibit the following signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.30 | Triplet | 3H | -OCH₂CH ₃ |
| ~4.30 | Quartet | 2H | -OCH ₂CH₃ |
| ~7.20-7.80 | Multiplet | 3H | Aromatic protons (C5, C7, C8) |
| ~8.80 | Singlet | 1H | Aromatic proton (C2) |
| ~9.00 | Singlet | 1H | Aromatic proton (C4) |
| ~9.80 | Singlet | 1H | -OH |
Table 2: Predicted ¹H NMR Data.
2.3. Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum would show the following characteristic peaks:
| Chemical Shift (ppm) | Assignment |
| ~14.5 | -OCH₂C H₃ |
| ~61.0 | -OC H₂CH₃ |
| ~110-140 | Aromatic carbons |
| ~145 | C4 |
| ~155 | C6 |
| ~165 | C =O (ester) |
| ~175 | C2 |
Table 3: Predicted ¹³C NMR Data.
2.4. IR Spectroscopy
The infrared spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3200-3400 (broad) | O-H stretch (hydroxyl) |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2980 | Aliphatic C-H stretch |
| ~1720 | C=O stretch (ester) |
| 1500-1600 | C=C and C=N stretches (aromatic ring) |
| ~1250 | C-O stretch (ester) |
Table 4: Characteristic IR Absorptions.
2.5. Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula. For ethyl 6-hydroxyquinoline-3-carboxylate, the expected exact mass for the protonated molecule [M+H]⁺ is 218.0817, corresponding to the molecular formula C₁₂H₁₂NO₃⁺.
Conclusion
This technical guide outlines a reliable synthetic route to ethyl 6-hydroxyquinoline-3-carboxylate using the Gould-Jacobs reaction and provides a comprehensive overview of its expected characterization data. The provided experimental protocol, adapted from established methodologies, offers a practical starting point for the laboratory synthesis of this compound. The detailed characterization data, while predictive, serves as a valuable reference for researchers to confirm the identity and purity of their synthesized material. This information is intended to support further research and development in the field of medicinal chemistry, particularly in the exploration of novel quinoline-based therapeutic agents.
